molecular formula C9H9F3O2 B3143273 2-[3-(Trifluoromethyl)phenoxy]ethanol CAS No. 52073-64-0

2-[3-(Trifluoromethyl)phenoxy]ethanol

Cat. No. B3143273
M. Wt: 206.16 g/mol
InChI Key: XZFROFAISZKBSS-UHFFFAOYSA-N
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Patent
US07534794B2

Procedure details

The title compound was prepared according to the procedure of Example 114, Step 1 starting from 3-trifluoromethylphenol (3.89 g, 24 mmol) and ethylene carbonate (1.76 g, 20 mmol) with the exception that no DMF was used. Oil; yield 64%. MS m/z 206 (M)+.
Quantity
3.89 g
Type
reactant
Reaction Step One
Quantity
1.76 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1.C1(=O)O[CH2:15][CH2:14][O:13]1>CN(C=O)C>[F:1][C:2]([F:10])([F:11])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[O:9][CH2:15][CH2:14][OH:13]

Inputs

Step One
Name
Quantity
3.89 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Step Two
Name
Quantity
1.76 g
Type
reactant
Smiles
C1(OCCO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(C=1C=C(OCCO)C=CC1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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